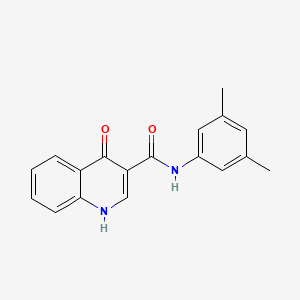
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the class of quinoline carboxamides and is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. In
Mechanism of Action
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide acts as a competitive antagonist of AMPA receptors, binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the activity of AMPA receptors, N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can modulate synaptic plasticity and reduce excitotoxicity, which is the damage caused to neurons by excessive activation of glutamate receptors. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has also been shown to have effects on other ion channels and receptors, including NMDA receptors and GABA receptors.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can reduce the excitability of neurons and modulate synaptic plasticity. In vivo studies have shown that N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can protect against excitotoxicity and reduce the severity of seizures and stroke. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has also been shown to have effects on learning and memory, anxiety, and depression.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of AMPA receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide is also relatively stable and can be stored for long periods of time. However, N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has several limitations, including its high cost and the difficulty of synthesizing it. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide also has limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide on other ion channels and receptors, such as NMDA receptors and GABA receptors, warrant further investigation. Finally, the development of more efficient and cost-effective methods for synthesizing N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide could facilitate its use in a wider range of experiments.
Synthesis Methods
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylamine with 2-chloroquinoline-3-carboxylic acid, followed by cyclization and subsequent reaction with ammonia. Another method involves the reaction of 3,5-dimethylphenylamine with 2-chloro-4,6-dimethoxyquinoline-3-carboxylic acid, followed by cyclization and reaction with ammonia. The synthesis of N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide requires specialized knowledge and equipment, making it a challenging compound to produce.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential use in scientific research. It is a potent antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been used to study the role of AMPA receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanisms of action of other drugs that target AMPA receptors.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-12(2)9-13(8-11)20-18(22)15-10-19-16-6-4-3-5-14(16)17(15)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCJNUMUVTYCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)
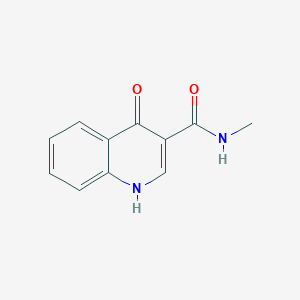

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
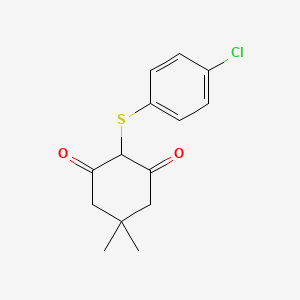
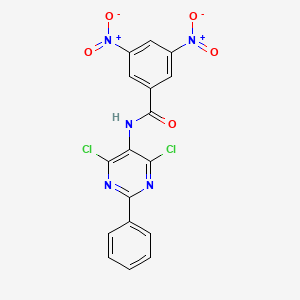

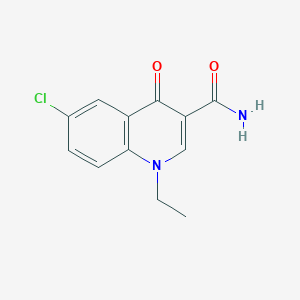
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)